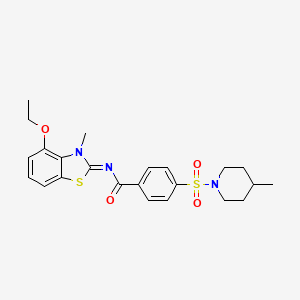
N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide is a useful research compound. Its molecular formula is C23H27N3O4S2 and its molecular weight is 473.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry, particularly concerning antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on available research findings, case studies, and synthetic routes.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H22N2O3S |
| Molecular Weight | 350.44 g/mol |
| CAS Number | 896299-54-0 |
Antimicrobial Properties
Research has indicated that benzothiazole derivatives exhibit significant antimicrobial activity. In a study focused on similar compounds, it was found that modifications to the benzothiazole core can enhance antibacterial efficacy against various strains of bacteria such as Staphylococcus aureus and Escherichia coli . The presence of the ethoxy and sulfonyl groups in this compound may contribute to its ability to disrupt bacterial cell walls or inhibit essential enzymes.
Antifungal Activity
In addition to antibacterial properties, benzothiazole derivatives have shown promise as antifungal agents. For instance, studies have demonstrated that related compounds effectively inhibit the growth of fungi such as Candida albicans and Aspergillus niger . The mechanism may involve interference with fungal cell membrane integrity or metabolic pathways.
The biological activity of this compound likely involves interactions with specific molecular targets. These interactions may include:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Binding : It may bind to specific receptors on the surface of cells, modulating signaling pathways that lead to cell death or growth inhibition.
- Cellular Pathway Interference : Disruption of critical pathways such as apoptosis or cellular respiration could be a mechanism through which this compound exerts its effects.
Case Studies
Several studies have investigated the biological activities of benzothiazole derivatives:
- Study on Antimicrobial Activity : A recent study evaluated a series of benzothiazole derivatives for their antimicrobial properties, showing promising results for compounds with similar structural features .
- Anticancer Research : Another investigation focused on the anticancer effects of benzothiazole derivatives demonstrated their ability to induce apoptosis in various cancer cell lines through caspase activation .
特性
IUPAC Name |
N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S2/c1-4-30-19-6-5-7-20-21(19)25(3)23(31-20)24-22(27)17-8-10-18(11-9-17)32(28,29)26-14-12-16(2)13-15-26/h5-11,16H,4,12-15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUFTFDPLULMNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













